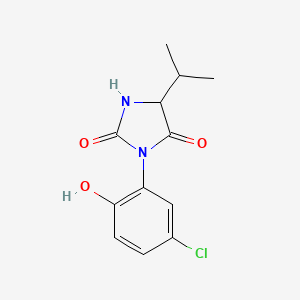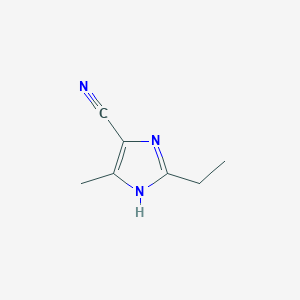![molecular formula C17H11N5 B12940885 1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-52-7](/img/structure/B12940885.png)
1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of both imidazole and benzimidazole rings, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide. The resulting intermediate is then cyclized to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways. The presence of the imidazole and benzimidazole rings allows for strong binding interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-imidazole: A simpler imidazole derivative with similar biological activities.
1H-Benzimidazole: Another benzimidazole derivative with a wide range of applications in medicinal chemistry.
2-(1H-Imidazol-2-yl)pyridine: A compound with similar structural features and biological activities.
Uniqueness
2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile is unique due to the combination of imidazole and benzimidazole rings, which enhances its chemical stability and biological activity
Propiedades
Número CAS |
824394-52-7 |
|---|---|
Fórmula molecular |
C17H11N5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C17H11N5/c18-10-11-5-6-14-15(9-11)22-17(21-14)13-4-2-1-3-12(13)16-19-7-8-20-16/h1-9H,(H,19,20)(H,21,22) |
Clave InChI |
RDNCOYGFPNTZBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)






